molecular formula C5H11NO2P+ B14235367 Piperidin-4-ylphosphinic acid CAS No. 216870-29-0

Piperidin-4-ylphosphinic acid

Cat. No.: B14235367
CAS No.: 216870-29-0
M. Wt: 148.12 g/mol
InChI Key: GNRXNFOPAVQPCJ-UHFFFAOYSA-O
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Description

Piperidin-4-ylphosphinic acid is a chemical compound that features a piperidine ring bonded to a phosphinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidin-4-ylphosphinic acid can be synthesized using a sequential Pudovik addition followed by a Barton deoxygenation procedure and finally acidic hydrolysis . This method involves the addition of a phosphinic acid group to the piperidine ring, followed by deoxygenation and hydrolysis to yield the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and mild reaction conditions ensures good yields and scalability.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-ylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid group to other functional groups.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Reduced phosphinic acid derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Piperidin-4-ylphosphinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidin-4-ylphosphinic acid involves its interaction with specific molecular targets and pathways. As an analog of the neurotransmitter gamma-aminobutyric acid (GABA), it can bind to GABA receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction .

Comparison with Similar Compounds

  • Piperidin-4-ylphosphonic acid
  • Methyl(piperidin-4-yl)phosphinic acid
  • Piperidin-4-ylcarboxylic acid (isonipecotic acid)

Comparison: Piperidin-4-ylphosphinic acid is unique due to its specific phosphinic acid group, which imparts distinct chemical properties compared to its analogs. For example, piperidin-4-ylphosphonic acid has a phosphonic acid group, which can affect its reactivity and biological activity differently. Methyl(piperidin-4-yl)phosphinic acid, on the other hand, has a methyl group that can influence its solubility and interaction with other molecules .

Properties

CAS No.

216870-29-0

Molecular Formula

C5H11NO2P+

Molecular Weight

148.12 g/mol

IUPAC Name

hydroxy-oxo-piperidin-4-ylphosphanium

InChI

InChI=1S/C5H10NO2P/c7-9(8)5-1-3-6-4-2-5/h5-6H,1-4H2/p+1

InChI Key

GNRXNFOPAVQPCJ-UHFFFAOYSA-O

Canonical SMILES

C1CNCCC1[P+](=O)O

Origin of Product

United States

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